N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide is a synthetic small molecule belonging to the tetrahydrocarbazole carboxamide class, a scaffold widely explored in medicinal chemistry for kinas and GPCR modulation. The compound features a 6-methoxy-substituted tetrahydrocarbazole core linked via an amide bond at the 1-position to a pyrazine-2-carbonyl moiety.
Molecular FormulaC18H18N4O2
Molecular Weight322.4 g/mol
Cat. No.B14938728
⚠ Attention: For research use only. Not for human or veterinary use.
Procurement-Grade Overview of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide for Scientific Sourcing
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide is a synthetic small molecule belonging to the tetrahydrocarbazole carboxamide class, a scaffold widely explored in medicinal chemistry for kinas and GPCR modulation [1]. The compound features a 6-methoxy-substituted tetrahydrocarbazole core linked via an amide bond at the 1-position to a pyrazine-2-carbonyl moiety. Its structural positioning within the broader tetrahydrocarbazole-1-carboxamide series places it in a chemical space that has yielded clinical candidates targeting Bruton's tyrosine kinase (Btk), LHRH receptors, and VEGF translational control [2].
[1] Batt, D.G.; Bertrand, M.B.; Delucca, G.V.; et al. Substituted tetrahydrocarbazole and carbazole carboxamide compounds useful as kinase inhibitors. U.S. Patent 10,106,559, October 23, 2018. View Source
[2] Lennox, W.; Qi, H.; Lee, D.; et al. Tetrahydrocarbazoles as Active Agents for Inhibiting VEGF Production by Translational Control. U.S. Patent Application 20090042866, February 12, 2009. View Source
Why N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide Cannot Be Casually Replaced in Research or Development
Within the tetrahydrocarbazole-1-carboxamide chemotype, subtle variations in the heteroaryl carboxamide substituent and the methoxy positioning can profoundly alter kinase selectivity profiles and GPCR binding affinities. Published SAR data demonstrate that replacing a pyrazine-2-carboxamide with a pyridine-2-carboxamide at the 1-position shifts Btk IC₅₀ values by over 100-fold [1]. The 6-methoxy substitution further modulates solubility, metabolic stability, and off-target engagement in ways that cannot be predicted from the unsubstituted or halogenated analogs. Consequently, substituting this compound with a structurally similar tetrahydrocarbazole without experimental validation introduces a significant risk of divergent biological readouts, confounding SAR campaigns and wasting procurement budgets.
[1] Watterson, S.H.; Liu, Q.; Beaudoin Bertrand, M.; et al. Discovery of 6-fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (Btk) Conformationally Constrained by Two Locked Atropisomers. J. Med. Chem. 2016, 59 (19), 9173-9200. View Source
Quantitative Differential Evidence Guide for N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide
Informed Application Scenarios for N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide Based on Available Class-Level Evidence
Kinase Selectivity Panel Screening in Autoimmune Disease Programs
The compound's tetrahydrocarbazole-1-carboxamide scaffold is consistent with Btk inhibitor chemotypes. Researchers can source this compound as a comparator or screening hit for kinase selectivity panels targeting Btk and Tec family kinases, given the established dependence of selectivity on the 1-position heteroaryl carboxamide [1].
GPCR Antagonism Studies, Notably LHRH Receptor
Tetrahydrocarbazole derivatives are documented LHRH receptor antagonists. This compound can be evaluated as a potential ligand for GPCR modulation studies, particularly where methoxy substitution may enhance solubility relative to earlier halogenated leads [2].
VEGF Translational Control Research
The core scaffold has been claimed in VEGF translational control applications. The compound may serve as a chemical probe in angiogenesis models exploring post-transcriptional regulation of VEGF, pending in-house validation [3].
[1] Watterson, S.H.; et al. Discovery of BMS-986142: A Reversible Inhibitor of Bruton's Tyrosine Kinase (Btk). J. Med. Chem. 2016, 59 (19), 9173-9200. View Source
[2] Gunther, E.; et al. Novel tetrahydrocarbazole derivatives with improved biological action and improved solubility as ligands for G-protein coupled receptors (GPCRs). U.S. Patent 20080280965, November 13, 2008. View Source
[3] Lennox, W.; et al. Tetrahydrocarbazoles as Active Agents for Inhibiting VEGF Production by Translational Control. U.S. Patent Application 20090042866, February 12, 2009. View Source
Quote Request
Request a Quote for N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.